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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1683948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary efficacy data available for

AZD5597, a potent imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs).

The information is compiled from publicly available preclinical studies.

Core Efficacy Data
AZD5597 has demonstrated potent inhibitory activity against key cell cycle and transcriptional

kinases, leading to anti-proliferative effects in cancer cell lines.

In Vitro Efficacy
AZD5597 was identified as a potent inhibitor of CDK1, CDK2, and CDK9. This inhibition of

multiple CDKs suggests a mechanism of action that can disrupt both cell cycle progression and

transcription in cancer cells. The compound has shown potent anti-proliferative effects across a

range of cancer cell lines.[1][2]

Target/Cell Line Assay Type IC50 (µM)

CDK1 Kinase Assay 0.002

CDK2 Kinase Assay 0.002

LoVo (Colon Cancer) Proliferation Assay 0.039
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Table 1: In vitro inhibitory activity of AZD5597.

In Vivo Efficacy
Preliminary in vivo studies have demonstrated that AZD5597 exhibits anti-tumor activity in

human cancer cell line xenograft models.[1][2] The compound was selected for further

development based on its favorable pharmacokinetic profile and efficacy in these preclinical

models.[1] Specific quantitative data on tumor growth inhibition from these studies are not

publicly available.

Signaling Pathway and Mechanism of Action
AZD5597 exerts its anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), which

are crucial regulators of the cell cycle and transcription. By targeting CDK1, CDK2, and CDK9,

AZD5597 can induce cell cycle arrest and inhibit the proliferation of cancer cells.
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AZD5597 inhibits key CDK complexes in cell cycle and transcription.

Experimental Protocols
The following are representative protocols for the types of experiments likely conducted in the

preliminary evaluation of AZD5597.

In Vitro CDK Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a

specific CDK enzyme.

Reagents and Materials:

Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T1 complexes.

Substrate peptide (e.g., a derivative of Histone H1 for CDK1/2, or a C-terminal domain

peptide for CDK9).

ATP (Adenosine triphosphate).

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

AZD5597 stock solution (in DMSO).

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

384-well plates.

Procedure:

Prepare serial dilutions of AZD5597 in assay buffer.

In a 384-well plate, add the CDK/Cyclin complex and the substrate peptide.

Add the diluted AZD5597 or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Calculate the percent inhibition for each concentration of AZD5597 and determine the

IC50 value using non-linear regression analysis.

Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.

Reagents and Materials:

Human cancer cell lines (e.g., LoVo).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

AZD5597 stock solution (in DMSO).

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

96-well clear-bottom plates.

Procedure:

Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of AZD5597 in complete culture medium.

Treat the cells with the diluted AZD5597 or vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

Measure the luminescence using a plate reader.
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Calculate the percent inhibition of cell proliferation for each concentration and determine

the IC50 value.

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

Immunocompromised mice (e.g., athymic nude mice).

Human cancer cell line (e.g., LoVo).

Matrigel (optional).

AZD5597 formulation for intravenous administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Subcutaneously implant human cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer AZD5597 or vehicle control intravenously according to a predetermined dosing

schedule.

Measure tumor volume with calipers at regular intervals.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology).
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Calculate tumor growth inhibition and assess the statistical significance of the treatment

effect.

Experimental Workflow
The preliminary evaluation of a compound like AZD5597 typically follows a structured workflow

from initial screening to in vivo efficacy testing.
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Generalized workflow for preclinical evaluation of AZD5597.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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